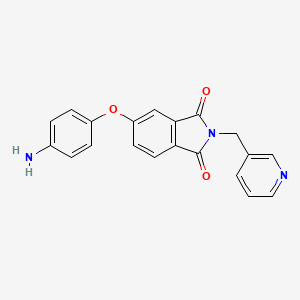
3-trimethylsilyl-N-(3-trimethylsilylpropyl)propan-1-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of β-Aminovinylsilanes
Bruno Princet, Helene Gardes‐Gariglio, and J. Pornet (2000) have demonstrated the reactivity of 3,3-bis(trimethylsilyl)propene with iminium ions generated from secondary amines, leading to the selective synthesis of (E)-β-aminovinylsilanes. This process illustrates the compound's utility in constructing vinylsilane structures with potential applications in organic synthesis and materials science (Princet, Gardes‐Gariglio, & Pornet, 2000).
Controlled Ring-Opening Polymerization
Hua Lu and Jianjun Cheng (2008) reported a novel strategy using N-trimethylsilyl amine for the controlled ring-opening polymerization of amino acid N-carboxyanhydrides. This method, featuring a trimethylsilyl carbamate propagating group, facilitates the synthesis of polypeptides with controlled molecular weights and functional groups, highlighting its potential in the field of biopolymer and pharmaceutical research (Lu & Cheng, 2008).
Synthesis of N-(3-Trimethylsilyl)propargyl Amino Esters
T. M. O'Toole, Kate J. Graham, and T. Jones (2017) developed conditions for the reductive amination of amino esters with N-(3-trimethylsily)propargyl derivatives. Their work expands the toolkit for synthesizing N-(3-trimethylsilyl)propargyl amino esters, compounds useful in various chemical transformations and synthetic applications (O'Toole, Graham, & Jones, 2017).
CO2 Capture with Silylated Amines
Marcus Herbig et al. (2019) explored the use of trimethylsilylated amines for CO2 capture, demonstrating that the Si−N bond in aminosilanes reacts with CO2 more readily than traditional amines. Their findings offer insights into potential applications of silylated amines in environmental chemistry and carbon capture technologies (Herbig et al., 2019).
Propiedades
IUPAC Name |
3-trimethylsilyl-N-(3-trimethylsilylpropyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H31NSi2/c1-14(2,3)11-7-9-13-10-8-12-15(4,5)6/h13H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLOXRWLGGSMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCNCCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31NSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-trimethylsilylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



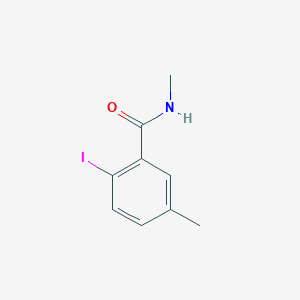
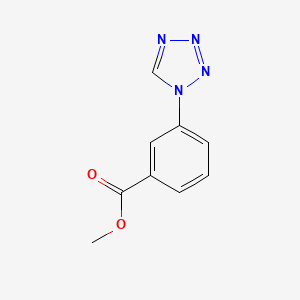
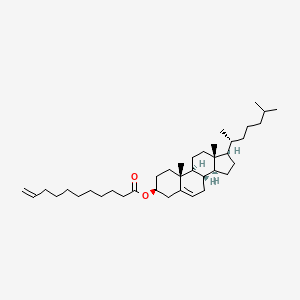
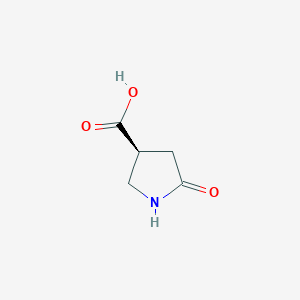



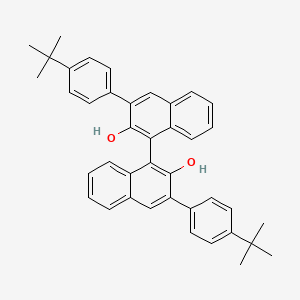
![1-[2-Hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol](/img/structure/B3123597.png)
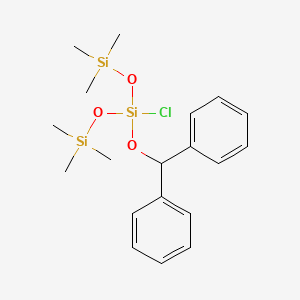
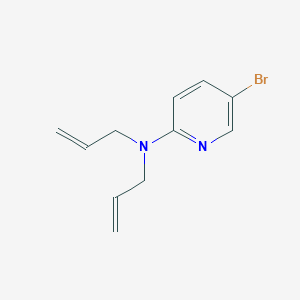
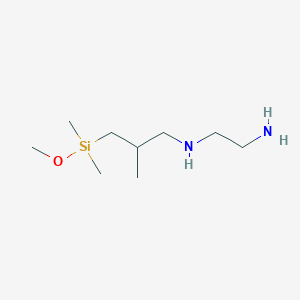
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3123641.png)
